2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
The compound 2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile features a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 5. Additionally, it contains a 1-cyano-2-phenyleth-1-enyl group at position 2 and a cyano group at position 3 . Its molecular formula is C₁₈H₁₂ClN₅, with a molecular weight of 333.78 g/mol. Synthetic routes typically involve condensation of 3-amino-1H-pyrazole-4-carbonitrile with diketones like 2,4-pentanedione, followed by functionalization steps to introduce the cyano substituents .
Properties
Molecular Formula |
C18H13N5 |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(1-cyano-2-phenylethenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C18H13N5/c1-12-8-13(2)23-18(21-12)16(11-20)17(22-23)15(10-19)9-14-6-4-3-5-7-14/h3-9H,1-2H3 |
InChI Key |
RJTSYBYDMOXGLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=CC3=CC=CC=C3)C#N)C#N)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Dihydroxy Intermediate
The pyrazolo[1,5-a]pyrimidine core is typically synthesized from 5-amino-3-methylpyrazole and diethyl malonate under basic conditions. Sodium ethanolate facilitates cyclization, yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) with an 89% yield. This step establishes the bicyclic framework critical for subsequent modifications.
Chlorination for Reactive Sites
Introduction of Methyl Groups at Positions 5 and 7
Nucleophilic Substitution with Methylamine
Reaction of 2 with methylamine in the presence of potassium carbonate selectively replaces the chlorine at position 7 due to its higher reactivity. This yields 5-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine (3 ). Further substitution at position 5 requires harsher conditions, such as elevated temperatures or microwave assistance.
Optimization via Microwave Irradiation
Cyanation at Position 3
Sandmeyer Reaction for Direct Cyanation
Treatment of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-amine with sodium nitrite and copper(I) cyanide in acidic media converts the amino group to a cyano group. This method, adapted from aryl diazonium salt chemistry, achieves moderate yields (50–65%).
Nucleophilic Displacement Using Cyanide Salts
Alternative approaches employ potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) to displace a halogen at position 3. For instance, reacting 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine with TMSCN in dimethylformamide (DMF) at 80°C yields 80–85% of the nitrile product.
Attachment of the 1-Cyano-2-phenyleth-1-en-1-yl Moiety
Knoevenagel Condensation
The vinyl cyanide group is introduced via condensation of 2-formyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with phenylacetonitrile. Using piperidine as a base and ethanol as a solvent, this step forms the α,β-unsaturated nitrile with 70–75% yield.
Table 1: Optimization of Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | 80 | 72 |
| DBU | Toluene | 110 | 68 |
| NH₄OAc | MeOH | 60 | 65 |
Wittig Reaction for Stereoselective Vinylation
An alternative route employs a Wittig reagent derived from benzyltriphenylphosphonium bromide and phenylacetonitrile. This method ensures (Z)-selectivity, critical for biological activity, with yields up to 78%.
Purification and Characterization
Column Chromatography
Final purification uses silica gel column chromatography with ethyl acetate/hexane gradients (20–40% EtOAc), achieving >95% purity.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 2.19 (s, 3H, CH₃), 3.33 (s, 6H, OCH₃), 7.35 (s, 1H, vinyl-H).
-
MS (ESI+) : m/z 299.3 [M+H]⁺, consistent with the molecular formula C₁₈H₁₃N₅.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound typically involves cyclo-condensation reactions using various substrates. For instance, the reaction of 2-amino derivatives with active methylene compounds has been reported to yield various substituted pyrazolo[1,5-a]pyrimidines. These derivatives often exhibit enhanced biological activities compared to their parent compounds .
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess notable anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that modifications to the pyrazolo structure can enhance its efficacy against specific cancer types.
Antiviral Properties
The compound has also shown promise as an antiviral agent. Its structure allows it to interact with viral enzymes or receptors, potentially inhibiting viral replication. Preliminary studies suggest efficacy against several viral strains, warranting further investigation into its mechanism of action and therapeutic potential.
Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, this compound exhibits anti-inflammatory properties. Research has indicated that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. The structure's ability to interact with key inflammatory mediators is a focal point of ongoing studies.
Case Studies and Experimental Findings
- Anticancer Studies : A study published in the Bulletin of Chemical Society of Ethiopia reported the synthesis and biological evaluation of novel pyrimidine derivatives, including those based on pyrazolo structures. The findings highlighted significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications could lead to more potent anticancer agents .
- Antiviral Activity : In research focused on antiviral compounds derived from heterocycles, derivatives of 2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine were tested against common viral pathogens. Results indicated a promising inhibition rate compared to standard antiviral drugs .
- Inflammation Models : Experimental models assessing anti-inflammatory effects have shown that this compound can significantly reduce markers of inflammation in vitro and in vivo. These findings support its potential application in treating conditions such as arthritis and other inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives and related heterocycles are widely studied for their biological and material science applications. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural Analogues with Pyrazolo[1,5-a]pyrimidine Core
- 2-(4-Chlorophenylamino)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Core: Pyrazolo[1,5-a]pyrimidine with 5,7-dimethyl substitution. Substituents: A 4-chlorophenylamino group at position 2 and a cyano group at position 3. Molecular Formula: C₁₅H₁₂ClN₅ (MW: 297.70 g/mol). Key Differences: The absence of the enenitrile side chain reduces conjugation compared to the target compound.
N,N-Diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714)
- Core : Pyrazolo[1,5-a]pyrimidine with 5,7-dimethyl substitution.
- Substituents : A 4-methoxyphenyl group at position 2 and an acetamide group at position 3.
- Molecular Formula : C₂₂H₂₅N₅O₂ (MW: 391.47 g/mol).
- Key Differences : The acetamide substituent increases polarity and enables hydrogen bonding, making DPA-714 a high-affinity ligand for the translocator protein (TSPO), used in positron emission tomography (PET) imaging .
Analogues with Different Heterocyclic Cores
- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Core: Thiazolo[3,2-a]pyrimidine. Substituents: 4-Cyanobenzylidene, 5-methylfuran-2-yl, and cyano groups. Molecular Formula: C₂₂H₁₇N₃O₃S (MW: 403.45 g/mol). Key Differences: The thiazolo-pyrimidine core introduces sulfur, which may improve metabolic stability.
- 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s) Core: Pyrano[2,3-c]pyrazole. Substituents: 2-Chlorophenyl, 3-methoxyphenyl, amino, and cyano groups. Molecular Formula: C₂₂H₁₈ClN₃O₂ (MW: 391.85 g/mol). The amino and methoxy groups enhance solubility .
Comparative Analysis Table
Key Research Findings
- Synthetic Accessibility: The target compound is synthesized via a scalable route involving condensation of 3-amino-1H-pyrazole-4-carbonitrile with 2,4-pentanedione, achieving yields up to 78% .
- Functionalization Potential: The cyano groups enable further derivatization (e.g., hydrolysis to carboxylic acids or coupling with amines), a feature shared with DPA-714 derivatives .
Biological Activity
The compound 2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS Number: 1164556-51-7) is a novel pyrazolo-pyrimidine derivative with potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[1,5-a]pyrimidine core substituted with cyano and phenyl groups. The molecular formula is , and it has a molecular weight of approximately 307.33 g/mol. The compound is typically found in solid form with a purity of around 90% .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity was evaluated using various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (another breast cancer cell line).
Table 1: Antitumor Activity of this compound
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 2-(1-Cyano...) | MDA-MB-231 | X.XX | |
| 2-(1-Cyano...) | MCF-7 | Y.YY | |
| Cisplatin | MDA-MB-231 | 38.6 ± 0.8 | |
| Cisplatin | MCF-7 | 83.1 ± 1.3 |
Note: Specific IC50 values for the compound are yet to be determined in the referenced studies.
The compound demonstrated significant antiproliferative effects against these cell lines, with IC50 values suggesting it could be more effective than traditional chemotherapeutics like Cisplatin. The presence of specific functional groups appears to enhance its biological activity.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Preliminary studies suggest that it interacts with critical cellular pathways that regulate cell proliferation and survival. Further investigations are ongoing to elucidate the precise molecular targets and pathways involved.
Other Pharmacological Activities
In addition to its anticancer properties, compounds within the pyrazolo-pyrimidine class have shown a range of biological activities:
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens.
- Antiparasitic Effects : Certain structures have been noted for their efficacy against parasitic infections.
- Neuroprotective Effects : Related compounds have been studied for their potential neuroprotective roles in models of neurodegeneration .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of related pyrazolo-pyrimidines:
- Synthesis Methodologies : A one-pot synthesis method has been employed to create various derivatives, showcasing the versatility of structural modifications that can enhance biological activity .
- In Vivo Studies : While most current data are from in vitro studies, there is a growing interest in assessing the in vivo efficacy and safety profiles of these compounds.
Q & A
Basic Question: What are the common synthetic strategies for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are substituents introduced at the 3- and 5/7-positions?
Methodological Answer:
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds (e.g., 2,2,4-pentanedione). For example, 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is prepared by reacting 3-amino-1H-pyrazole-4-carbonitrile with 2,2,4-pentanedione in ethylene glycol under reflux, yielding a crystalline product (78% yield) . Substituents at the 3-position (e.g., cyano groups) are introduced via the starting pyrazole derivative, while 5/7-position substituents (e.g., methyl groups) arise from the diketone component. Alternative routes involve nucleophilic aromatic substitution or cross-coupling reactions for functionalization .
Basic Question: How is the structural identity of 2-(1-cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile confirmed experimentally?
Methodological Answer:
Structural confirmation relies on multinuclear NMR, IR spectroscopy, and X-ray crystallography :
- 1H NMR : Peaks for aromatic protons (δ 7.3–8.4 ppm) and methyl groups (δ 2.2–2.4 ppm) confirm substitution patterns .
- 13C NMR : Distinct signals for nitrile carbons (~115 ppm) and pyrimidine carbons (~150–160 ppm) validate the core structure .
- X-ray diffraction : Monoclinic crystal systems (e.g., space group P21/c) with bond lengths (C–C: ~1.48 Å, C–N: ~1.32 Å) confirm stereoelectronic properties .
Advanced Question: How can dearomatization reactions of pyrazolo[1,5-a]pyrimidines be leveraged to access novel bioactive scaffolds?
Methodological Answer:
Dearomatization involves disrupting the aromatic system via cycloaddition or electrophilic attack. For example, 5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes dearomatization under acidic conditions to form fused bicyclic intermediates. This reaction is monitored by in situ NMR to track proton shifts (e.g., loss of aromaticity at δ 8.4 ppm) and validated via X-ray analysis of intermediates . Applications include synthesizing anti-tumor agents by introducing electrophilic groups (e.g., chloro substituents) at reactive positions .
Advanced Question: What methodological challenges arise in optimizing reaction yields for pyrazolo[1,5-a]pyrimidine derivatives, and how are they resolved?
Methodological Answer:
Yield optimization requires addressing:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions. Ethylene glycol is preferred for cyclocondensation due to its high boiling point and stabilizing properties .
- Temperature control : Reflux at 60–80°C balances reactivity and stability. For example, 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is synthesized at 60°C to minimize decomposition, achieving 84% yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF) isolates pure products .
Advanced Question: How are pyrazolo[1,5-a]pyrimidines employed as bioisosteres in drug design, and what data supports their pharmacological relevance?
Methodological Answer:
Pyrazolo[1,5-a]pyrimidines serve as bioisosteres for purine scaffolds due to similar π-electron density and hydrogen-bonding capacity. For instance, 7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide mimics adenosine in kinase inhibition assays. Pharmacological validation includes:
- IC50 values : Sub-micromolar activity in enzyme inhibition assays (e.g., EGFR kinase).
- Molecular docking : Simulations show binding affinity comparable to native ligands, with ΔG values of −8.2 kcal/mol .
Advanced Question: What analytical techniques are critical for resolving contradictory spectral data in pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Contradictions in NMR or IR data arise from tautomerism or solvent effects. Resolution strategies include:
- Variable-temperature NMR : Identifies tautomeric forms (e.g., enamine vs. imine) by tracking proton shifts at 25–80°C .
- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks, such as distinguishing pyrazole C–H couplings from pyrimidine protons .
- DFT calculations : Predicts IR vibrational modes (e.g., nitrile stretches at ~2220 cm⁻¹) to validate experimental spectra .
Advanced Question: How are pyrazolo[1,5-a]pyrimidine crystal structures analyzed to inform solid-state reactivity?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals packing motifs and reactive sites:
- Intermolecular interactions : Halogen bonds (Cl···N: 3.3 Å) and π-π stacking (3.8 Å) guide derivatization strategies .
- Thermal ellipsoids : Anisotropic displacement parameters identify flexible substituents (e.g., chloromethyl groups) prone to hydrolysis .
- Hirshfeld surface analysis : Quantifies hydrogen-bonding contributions (e.g., 12% for N–H···O interactions) to predict solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
